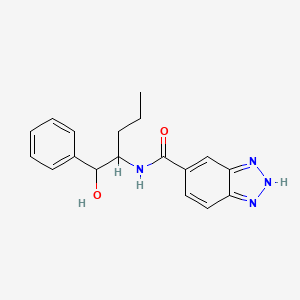![molecular formula C18H24N2O3S B6716795 N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide](/img/structure/B6716795.png)
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the dimethoxy and methylsulfanyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(4,5-dimethoxyphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide
- N-[(4-methoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide
Uniqueness
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide is unique due to the specific combination of functional groups attached to the pyrrole ring. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-12-7-8-19(2)17(12)18(21)20(3)11-13-9-14(22-4)15(23-5)10-16(13)24-6/h7-10H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLXHGUXYLQIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=C1)C)C(=O)N(C)CC2=CC(=C(C=C2SC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide](/img/structure/B6716716.png)
![N-(methylcarbamoyl)-2-[methyl-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]amino]propanamide](/img/structure/B6716722.png)


![N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B6716746.png)
![ethyl (2R)-1-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B6716752.png)


![N-[(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6716776.png)
![4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716789.png)
![4-ethyl-N-[[2-(methylsulfonylmethyl)phenyl]methyl]cyclohexane-1-carboxamide](/img/structure/B6716802.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-chlorobenzamide](/img/structure/B6716806.png)
![N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B6716838.png)
